molecular formula C19H18Cl2O B3099837 (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1354942-32-7

(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B3099837
CAS RN: 1354942-32-7
M. Wt: 333.2 g/mol
InChI Key: OIAPGYKGQIYUFV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as Diethylstilbestrol (DES), is a synthetic nonsteroidal estrogen that was first synthesized in 1938. DES was widely prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages and premature births. However, it was later discovered that DES had harmful effects on the developing fetus and was associated with an increased risk of cancer and other health problems.

Mechanism Of Action

DES acts as an agonist of the estrogen receptor, which is a transcription factor that regulates gene expression. It binds to the estrogen receptor and induces a conformational change that allows it to interact with coactivator proteins and initiate gene transcription. The genes that are regulated by estrogen play important roles in the development and maintenance of reproductive tissues, bone metabolism, and cardiovascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DES are diverse and depend on the dose, duration of exposure, and the target tissue. DES has been shown to induce proliferation of breast cancer cells and increase the risk of breast cancer in women who were exposed to it in utero. It has also been linked to an increased risk of reproductive tract abnormalities, infertility, and vaginal cancer in women who were exposed to it in utero. In men, DES exposure has been associated with an increased risk of testicular cancer and infertility. DES has also been shown to have effects on bone metabolism, cardiovascular function, and immune function.

Advantages And Limitations For Lab Experiments

DES has several advantages as a research tool, including its high potency and selectivity for the estrogen receptor. It is also relatively stable and can be easily synthesized in large quantities. However, DES has several limitations, including its potential to cause harm to laboratory animals and its limited specificity for the estrogen receptor. It is also important to note that DES has been banned for use in humans due to its harmful effects.

Future Directions

Future research on DES should focus on identifying the mechanisms by which it induces cancer and other health problems. This could lead to the development of new treatments and preventive measures for these diseases. Additionally, there is a need for more research on the long-term effects of DES exposure on the offspring of exposed individuals. Finally, new research should explore the potential use of DES as a research tool for understanding the role of estrogen in various biological systems.
Conclusion:
In conclusion, DES is a synthetic nonsteroidal estrogen that has been extensively studied for its estrogenic activity and its effects on various biological systems. It has been used as a research tool in studies on breast cancer, prostate cancer, bone metabolism, and reproductive biology. DES acts as an agonist of the estrogen receptor and has diverse biochemical and physiological effects. While DES has several advantages as a research tool, it has also been associated with an increased risk of cancer and other health problems. Future research should focus on identifying the mechanisms by which DES induces cancer and other health problems, as well as exploring new uses for DES as a research tool.

Scientific Research Applications

DES has been extensively studied for its estrogenic activity and its effects on various biological systems. It has been used as a research tool in studies on breast cancer, prostate cancer, bone metabolism, and reproductive biology. DES has also been used as a positive control in assays for estrogenic activity and as a standard in analytical chemistry.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2O/c1-19(2,3)15-8-4-13(5-9-15)6-11-18(22)14-7-10-16(20)17(21)12-14/h4-12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPGYKGQIYUFV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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